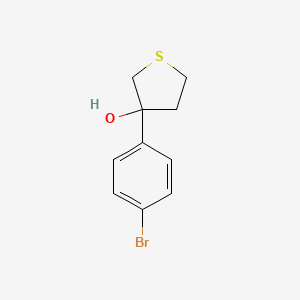![molecular formula C9H17NO2S B13217905 6-(Butane-1-sulfonyl)-6-azabicyclo[3.1.0]hexane](/img/structure/B13217905.png)
6-(Butane-1-sulfonyl)-6-azabicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Butane-1-sulfonyl)-6-azabicyclo[3.1.0]hexane is a bicyclic compound featuring a unique structural framework. This compound is part of the azabicyclohexane family, which is known for its high ring strain and potential bioactivity. The presence of the butane-1-sulfonyl group adds to its chemical versatility, making it a valuable scaffold in synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Butane-1-sulfonyl)-6-azabicyclo[3.1.0]hexane typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using organic or iridium photoredox catalysts under blue LED irradiation, yielding good results for a variety of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for larger production. The use of photoredox catalysts and LED irradiation is advantageous for industrial applications due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(Butane-1-sulfonyl)-6-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydride donors.
Substitution: Nucleophilic substitution reactions are possible, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
6-(Butane-1-sulfonyl)-6-azabicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Industry: Utilized in the synthesis of bioactive compounds and materials science.
Mechanism of Action
The mechanism of action for 6-(Butane-1-sulfonyl)-6-azabicyclo[3.1.0]hexane involves its interaction with molecular targets through its highly strained bicyclic structure. This strain can facilitate binding to enzymes or receptors, potentially inhibiting or modulating their activity. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
1-Azabicyclo[3.1.0]hexane: Similar in structure but lacks the butane-1-sulfonyl group.
Bicyclo[3.1.0]hexane: A simpler bicyclic structure without nitrogen or sulfonyl groups.
Bicyclo[1.1.0]butane: Another strained bicyclic compound used in strain-release chemistry.
Uniqueness
6-(Butane-1-sulfonyl)-6-azabicyclo[3.1.0]hexane is unique due to the presence of both the azabicyclohexane core and the butane-1-sulfonyl group. This combination imparts distinct chemical properties, such as enhanced reactivity and potential bioactivity, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C9H17NO2S |
|---|---|
Molecular Weight |
203.30 g/mol |
IUPAC Name |
6-butylsulfonyl-6-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C9H17NO2S/c1-2-3-7-13(11,12)10-8-5-4-6-9(8)10/h8-9H,2-7H2,1H3 |
InChI Key |
XRROKTGNNIVNSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)N1C2C1CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



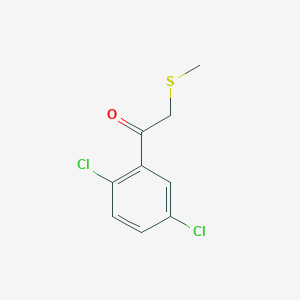
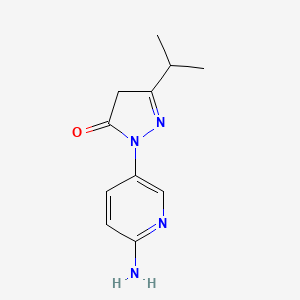
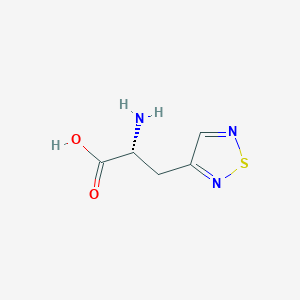
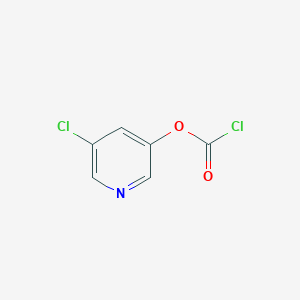
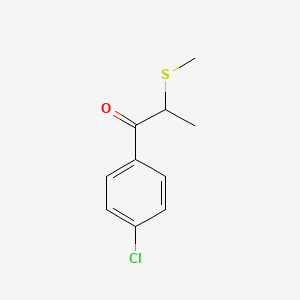
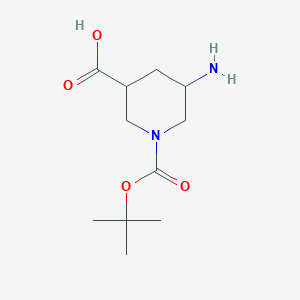
![4-[5-(Carboxymethyl)furan-2-yl]benzoic acid](/img/structure/B13217860.png)
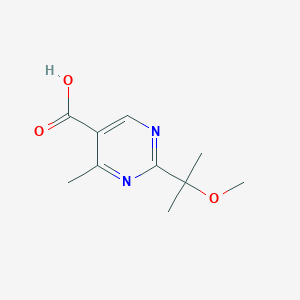
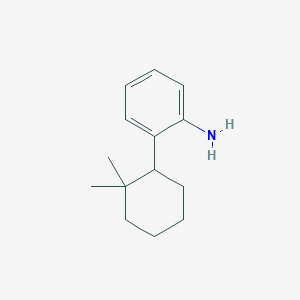


![(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(2-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13217883.png)
